molecular formula C17H17N3O5S2 B2971748 5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1428355-34-3

5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2971748
CAS No.: 1428355-34-3
M. Wt: 407.46
InChI Key: FJNKWCHBWKLDDE-UHFFFAOYSA-N
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Description

“5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate” is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate” typically involves multiple steps, including the formation of the azetidine ring, the thiophene substitution, and the oxadiazole ring formation. Common reagents used in these reactions include thiophene derivatives, azetidine precursors, and oxalyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: Substitution reactions are common, especially involving the thiophene rings and the azetidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, oxadiazoles are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar activities due to its structural features.

Medicine

Medicinal chemistry applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological targets makes it a candidate for drug discovery.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Thienyl)-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar biological activities.

    3-(2-Thienyl)-1,2,4-oxadiazole: Another oxadiazole compound with comparable properties.

    Azetidine derivatives: Compounds containing the azetidine ring, known for their diverse chemical reactivity.

Uniqueness

The uniqueness of “5-(1-((5-Methylthiophen-2-yl)methyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate” lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[1-[(5-methylthiophen-2-yl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2.C2H2O4/c1-10-4-5-12(21-10)9-18-7-11(8-18)15-16-14(17-19-15)13-3-2-6-20-13;3-1(4)2(5)6/h2-6,11H,7-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNKWCHBWKLDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CC(C2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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